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Cat. No.: B15380426

Audience: Researchers, scientists, and drug development professionals.
Introduction

Isomaltulose (6-O-a-D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a
disaccharide with applications in the food and pharmaceutical industries due to its low glycemic
index.[1][2] Accurate structural confirmation and purity assessment are critical for its use in
various formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful
analytical technique for the unambiguous structural elucidation of organic molecules like
isomaltulose hydrate in solution.[3][4][5] This application note provides a detailed protocol for
the structural characterization of isomaltulose hydrate using one-dimensional (*H, *3C) and
two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

Data Presentation

The structural integrity of Isomaltulose hydrate can be confirmed by a complete assignment
of its proton (*H) and carbon (33C) NMR spectra. The following table summarizes the chemical
shifts (0) for Isomaltulose hydrate in D20.

Table 1: *H and *3C NMR Chemical Shift Assignments for Isomaltulose Hydrate in D20
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Atom Number 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Glucosyl Unit

1 5.39 100.14

2 3.55 72.0

3 3.85 73.5

4 3.47 70.2

5' 3.95 72.5

6a’' 3.78 61.2

6b' 3.72 61.2

Fructosyl Unit

la 3.65 63.0
1b 3.58 63.0
2 - 104.7
3 4.10 76.8
4 4.20 75.17
5 3.80 81.26
6a 3.70 64.8
6b 3.68 64.8

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and
temperature. The correlation signal *H4/13C4 of the B-fructose unit at 4.20/75.17 ppm is often
used for quantitative purposes as it is well-separated from other sugar signals.[6]

Experimental Protocols

A systematic approach involving sample preparation and a suite of NMR experiments is
essential for the complete structural elucidation of isomaltulose hydrate.
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Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.
o Materials:

o Isomaltulose hydrate (=98% purity)[6]

o Deuterium oxide (D20, 99.9 atom % D)

o 5 mm NMR tubes[7]

o Internal standard (optional, e.g., TSP or DSS for aqueous samples)|[8]
e Procedure:

o Weigh approximately 10-20 mg of Isomaltulose hydrate for *H NMR and 50-100 mg for
13C and 2D NMR experiments.[8]

o Dissolve the sample in 0.6-0.7 mL of D20 in a small vial.[8] Gentle vortexing or sonication
can aid dissolution.

o Filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm
NMR tube to remove any particulate matter.[7]

o If an internal standard is used, add a known quantity to the solution.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion, which is particularly important for carbohydrates due to signal overlap in the
3.2-4.5 ppm region of the *H spectrum.[9][10]

* 'H NMR Spectroscopy:
o Purpose: To determine the number and chemical environment of protons.

o Typical Parameters:
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Pulse sequence: Standard single pulse

Solvent suppression: Presaturation

Spectral width: ~12 ppm

Acquisition time: 2-3 seconds

Relaxation delay: 5 seconds

Number of scans: 16-64

e 13C NMR Spectroscopy:
o Purpose: To determine the number and chemical environment of carbon atoms.
o Typical Parameters:

» Pulse sequence: Proton-decoupled single pulse with NOE

Spectral width: ~220 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

e 2D NMR Spectroscopy:
o COSY (Correlation Spectroscopy):

» Purpose: To identify proton-proton (J-coupling) correlations within the same spin
system, aiding in the assignment of protons within each monosaccharide unit.[11]

o HSQC (Heteronuclear Single Quantum Coherence):

» Purpose: To identify direct one-bond proton-carbon correlations, linking each proton to
its attached carbon.[11]
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o HMBC (Heteronuclear Multiple Bond Correlation):

» Purpose: To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for
identifying the glycosidic linkage between the glucose and fructose units by observing
correlations between H-1' of glucose and C-6 of fructose.[11]

Data Processing and Interpretation

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent signal or an internal standard.
Integrate the signals in the *H spectrum to determine the relative number of protons.

Analyze the coupling constants (J-values) in the *H spectrum to deduce stereochemical
relationships.

Correlate the cross-peaks in the 2D spectra to build the molecular structure.

Visualizations
Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of

Isomaltulose hydrate using NMR spectroscopy.
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Caption: Workflow for Isomaltulose Hydrate Structural Elucidation.
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Structural Connectivity from 2D NMR

The following diagram illustrates the key correlations observed in 2D NMR that confirm the
structure of Isomaltulose.

Fructose Unit

Click to download full resolution via product page

Caption: Key 2D NMR correlations for Isomaltulose structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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